Methyl 3-oxo-3-(thiophen-2-YL)propanoate
Overview
Description
Methyl 3-oxo-3-(thiophen-2-YL)propanoate is a useful research compound. Its molecular formula is C8H8O3S and its molecular weight is 184.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity of Derivatives : Novel derivatives of propanoates, including those related to Methyl 3-oxo-3-(thiophen-2-YL)propanoate, have been synthesized and tested for biological activity. For instance, Hachama et al. (2013) synthesized novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates and conducted biological assays on bacterial strains and yeast, finding activity against Candida albicans (Hachama et al., 2013).
Isolation from Natural Sources : Some derivatives of this compound have been isolated from natural sources, such as the root essential oil of Artemisia absinthium L. Blagojević et al. (2017) isolated Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate from this oil, contributing to the understanding of its chemical composition and potential applications (Blagojević et al., 2017).
Conformational Analysis : Research on conformational aspects of similar compounds has been conducted to understand their molecular structures better. For example, Bogdanov et al. (2004) analyzed the configuration and conformational equilibrium of a related compound, providing insights into its structural characteristics in different states (Bogdanov et al., 2004).
Synthesis of Derivatives for Medicinal Chemistry : The synthesis of various derivatives, including those structurally related to this compound, has been explored for potential medicinal chemistry applications. For instance, Patel et al. (2017) synthesized new derivatives and evaluated their antibacterial and antifungal activities, contributing to the development of novel antimicrobial agents (Patel & Patel, 2017).
Development of Novel Nanosize Drug Candidates : The synthesis and characterization of novel compounds for cancer therapy have been pursued, as seen in the work by Budama-Kilinc et al. (2020). They developed a new nanosize drug candidate and evaluated its cytotoxic effects on cancer cell lines (Budama-Kilinc et al., 2020).
Safety and Hazards
“Methyl 3-oxo-3-(thiophen-2-YL)propanoate” is associated with certain hazards. The GHS pictograms indicate that it can cause skin sensitization (H317) and is toxic to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding release to the environment (P273), collecting spillage (P391), and disposing of contents/container in accordance with local regulations (P501) .
Mechanism of Action
Mode of Action
It has been reported that the compound is involved in the bioreduction process . The exact interaction with its targets and the resulting changes are yet to be fully understood.
Biochemical Pathways
The compound is known to be involved in the bioreduction process . It is converted into (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide (MHTPA), which can further be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine (MHTP), the immediate precursor of duloxetine
Result of Action
It has been reported that the compound can be involved in the bioreduction process, leading to the production of the immediate precursor of duloxetine .
Biochemical Analysis
Biochemical Properties
Methyl 3-oxo-3-(thiophen-2-YL)propanoate interacts with various enzymes and proteins in biochemical reactions . For instance, it is reduced by whole cells of Rhodotorula glutinis to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This reaction exhibits excellent enantioselectivity .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves several interactions at the molecular level. It is known to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
methyl 3-oxo-3-thiophen-2-ylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCOUBWXEBETIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375089 | |
Record name | Methyl 3-oxo-3-(thiophen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134568-16-4 | |
Record name | Methyl β-oxo-2-thiophenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134568-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-oxo-3-(thiophen-2-yl)propanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134568164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-oxo-3-(thiophen-2-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-oxo-3-(thiophen-2-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.890 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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